![molecular formula C8H10N2 B1580595 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine CAS No. 23747-48-0](/img/structure/B1580595.png)

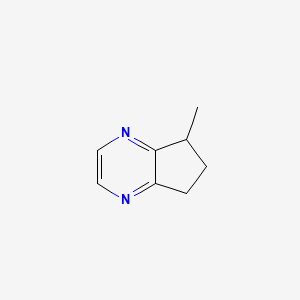

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Description

Properties

IUPAC Name |

5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-2-3-7-8(6)10-5-4-9-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEFQPIMXZVPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NC=CN=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047196 | |

| Record name | 6,7-Dihydro-5-methyl-5H-cyclopentapyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

light yellow to amber liquid with a peanut odour | |

| Record name | 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/847/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oils, propylene glycol, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/847/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.048-1.059 | |

| Record name | 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/847/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

23747-48-0 | |

| Record name | 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23747-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023747480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,7-Dihydro-5-methyl-5H-cyclopentapyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydro-5-methyl-5H-cyclopentapyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-6,7-DIHYDRO-5H-CYCLOPENTYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5IDR3PHAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is a heterocyclic aromatic compound that has garnered significant attention for its distinct sensory properties and its potential as a versatile building block in medicinal chemistry.[1][2] Primarily recognized for its nutty, roasted, and earthy aroma, it is a key component in the flavor and fragrance industry.[3][4] Beyond its organoleptic applications, the pyrazine scaffold is a common motif in pharmacologically active molecules, suggesting that this compound holds promise for the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, offering a valuable resource for researchers in diverse scientific fields.

Chemical and Physical Properties

This compound is a pale yellow to orange-brown liquid at room temperature.[5] Its core structure consists of a pyrazine ring fused to a cyclopentane ring, with a methyl group substitution on the cyclopentane ring.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂ | [6][7] |

| Molecular Weight | 134.18 g/mol | [7] |

| CAS Number | 23747-48-0 | [6][7][8] |

| Appearance | Clear yellow to yellow-orange to brown liquid | [5] |

| Odor | Earthy, baked potato, peanut, roasted | [5] |

| Boiling Point | 200 °C | [4] |

| Flash Point | 94 °C (201 °F) | [4] |

| Solubility | Slightly soluble in water; soluble in alcohol | [3] |

Synthesis of this compound

The most plausible and widely referenced method for the synthesis of this compound is the cyclocondensation reaction between an α-dicarbonyl compound and a diamine.[5][9] Specifically, the reaction involves 3-methyl-1,2-cyclopentanedione and 1,2-diaminopropane.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nutty pyrazine [thegoodscentscompany.com]

- 4. vigon.com [vigon.com]

- 5. 6,7-Dihydro-5-methyl-5(H)-cyclopentapyrazine | 23747-48-0 [chemicalbook.com]

- 6. 5H-5-Methyl-6,7-dihydrocyclopentapyrazine [webbook.nist.gov]

- 7. 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine | C8H10N2 | CID 32065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. femaflavor.org [femaflavor.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS No. 23747-48-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Sensory and Synthetic Importance

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is a bicyclic heteroaromatic compound that has garnered significant attention, primarily for its potent organoleptic properties.[1][2] Classified as a pyrazine derivative, this molecule is a key contributor to the desirable roasted, nutty, and earthy aromas found in a variety of cooked foods, most notably coffee and roasted nuts.[3] Its unique sensory profile has led to its widespread use as a flavoring agent in the food and beverage industry.[1][4][5]

Beyond its role in flavor and fragrance, the unique chemical architecture of this compound presents it as a valuable scaffold for synthetic and medicinal chemistry.[1][6] The pyrazine ring system is a well-established pharmacophore found in numerous biologically active compounds and approved pharmaceuticals.[7] This guide provides a comprehensive technical overview of this compound, covering its synthesis, chemical and physical properties, spectroscopic characterization, and its current and potential applications in both sensory and pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

This compound possesses a fused ring system consisting of a dihydropyrazine ring and a cyclopentane ring. The methyl group at the 5-position is a key structural feature influencing its characteristic aroma.

| Property | Value | Source(s) |

| CAS Number | 23747-48-0 | [2] |

| Molecular Formula | C₈H₁₀N₂ | [2] |

| Molecular Weight | 134.18 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Odor Profile | Nutty, roasted, earthy, peanut, baked potato | [3][5] |

| Boiling Point | 199-200 °C (at 760 mmHg) | [2] |

| Density | 1.055 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.527 | [5] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [8] |

| Solubility | Slightly soluble in water; soluble in alcohol | [5] |

| SMILES | CC1CCC2=NC=CN=C12 | [6] |

| InChI Key | YZEFQPIMXZVPKP-UHFFFAOYSA-N | [9] |

Synthesis and Mechanistic Insights

The most common and industrially relevant synthesis of this compound involves the condensation of an α-dicarbonyl compound with a diamine, followed by dehydration and dehydrogenation. A detailed protocol is outlined in U.S. Patent 3,952,026 A.

Core Reaction Pathway

The synthesis proceeds via a two-step process starting from 2-hydroxy-3-methyl-2-cyclopenten-1-one and ethylenediamine.

Caption: Proposed EI-MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Pyrazine Protons: Two signals in the aromatic region (typically δ 8.0-8.5 ppm), each integrating to 1H, corresponding to the two protons on the pyrazine ring.

-

Aliphatic Protons:

-

A multiplet around δ 3.0-3.5 ppm, corresponding to the methine proton at the 5-position (CH-CH₃).

-

A series of multiplets in the upfield region (typically δ 1.5-2.5 ppm), integrating to 4H, for the two methylene groups (CH₂) of the cyclopentane ring.

-

-

Methyl Protons: A doublet in the upfield region (typically δ 1.2-1.5 ppm), integrating to 3H, for the methyl group protons, coupled to the methine proton at the 5-position.

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation.

-

Pyrazine Carbons: Two signals in the downfield region (typically δ 140-160 ppm) for the two sp² hybridized carbons of the pyrazine ring.

-

Fused Ring Carbons: Two signals for the sp² carbons at the ring fusion.

-

Aliphatic Carbons: Signals in the upfield region (typically δ 20-40 ppm) for the methine carbon at the 5-position and the two methylene carbons of the cyclopentane ring.

-

Methyl Carbon: A signal in the highly upfield region (typically δ 15-25 ppm) for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands confirming the presence of specific functional groups and structural features.

-

C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹, characteristic of the C-H bonds on the pyrazine ring.

-

C-H Stretching (Aliphatic): Medium to strong bands below 3000 cm⁻¹ (around 2850-2960 cm⁻¹), corresponding to the C-H bonds of the methyl and methylene groups.

-

C=N and C=C Stretching: Medium to strong absorption bands in the 1500-1600 cm⁻¹ region, characteristic of the stretching vibrations within the pyrazine ring.

-

C-H Bending: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the various C-H bending vibrations.

Applications in Industry and Research

Flavor and Fragrance Industry

The primary and most established application of this compound is as a potent flavoring and fragrance ingredient. [1][5]Its powerful nutty and roasted aroma profile makes it an essential component in the formulation of a wide range of savory and sweet flavors, including:

-

Coffee and Cocoa: Enhances the roasted and rich notes.

-

Nut Products: Provides authentic peanut, hazelnut, and almond flavors.

-

Baked Goods: Contributes to the "baked" and toasted character of breads and cereals. [3]* Meat Products: Used to impart roasted and grilled notes to processed meats. [5]* Snack Foods: Enhances the flavor of popcorn and other savory snacks. [5]

Potential in Pharmaceutical and Medicinal Chemistry

While not yet established in clinical use, the pyrazine scaffold is of significant interest to medicinal chemists. [6][7]Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. [2][10]this compound serves as a promising, rigid, and three-dimensional starting material for the synthesis of novel drug candidates. [1] Hypothetical Drug Discovery Workflow:

The structure of this compound offers several points for chemical modification to generate a library of new chemical entities for biological screening. A plausible workflow could involve the functionalization of the pyrazine ring or the cyclopentane ring.

Caption: Hypothetical workflow for drug discovery using the target molecule as a scaffold.

This workflow would allow for the systematic exploration of the chemical space around the core cyclopentapyrazine structure, potentially leading to the discovery of novel compounds with therapeutic value.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation. [8]

-

Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". [5]It is also listed as a GRAS (Generally Recognized as Safe) substance by FEMA (Flavor and Extract Manufacturers Association). [4]

Conclusion

This compound is a molecule with a well-defined dual identity. It is a cornerstone of the flavor industry, responsible for some of the most sought-after roasted and nutty aromas in our food supply. Concurrently, its rigid, heterocyclic structure positions it as a molecule of interest for synthetic and medicinal chemists. While its potential as a pharmaceutical building block is still in the exploratory phase, the rich history of pyrazine derivatives in drug discovery suggests a promising future. This guide has provided a detailed technical foundation for understanding and utilizing this versatile compound, from its synthesis and characterization to its established and prospective applications.

References

-

Exploring the Potential of this compound in Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). (2010, April 8). FooDB. Retrieved from [Link]

-

5H-5-METHYL-6,7-DIHYDROCYCLOPENTA(B)PYRAZINE | FEMA. (n.d.). FEMA. Retrieved from [Link]

-

nutty pyrazine 5-methyl-6,7-dihydro-5H-cyclopentapyrazine. (n.d.). The Good Scents Company. Retrieved from [Link]

- U.S. Patent No. 3,952,026 A. (1976). Cyclopentapyrazine and organoleptic uses thereof. Google Patents.

-

5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine (CID 32065). (n.d.). PubChem. Retrieved from [Link]

- Hou, W., Dai, W., Huang, H., & Lan, J. X. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544.

-

5H-5-Methyl-6,7-dihydrocyclopentapyrazine. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

5H-5-Methyl-6,7-dihydrocyclopentapyrazine. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Li, H., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6985.

-

2-Methyl-6,7-dihydro-5H-cyclopentapyrazine (CID 6428866). (n.d.). PubChem. Retrieved from [Link]

- Hou, W., Dai, W., Huang, H., & Lan, J. X. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 115544.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. dimethyl dihydrocyclopentapyrazine, 38917-61-2 [thegoodscentscompany.com]

- 4. 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine | C8H10N2 | CID 6428866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine | C8H10N2 | CID 32065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5H-5-Methyl-6,7-dihydrocyclopentapyrazine [webbook.nist.gov]

- 10. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, a key heterocyclic compound with significant applications in the flavor, fragrance, and pharmaceutical industries.[1][2] This document delves into the prevalent synthetic methodologies, focusing on the scientifically robust and industrially viable routes. We will explore the underlying reaction mechanisms, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis of this important molecule.

Introduction: The Significance of this compound

This compound, also known by its trivial name "nutty pyrazine," is a bicyclic heteroaromatic compound that imparts a desirable nutty, roasted, and earthy aroma.[1] Its unique sensory profile has led to its widespread use as a flavor and fragrance ingredient in a variety of consumer products.[1] Beyond its organoleptic properties, the pyrazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2] Consequently, this compound serves as a valuable building block and starting material for the synthesis of novel pharmaceutical compounds.[1][2]

This guide will focus on a scientifically sound and practical synthetic approach to this target molecule, emphasizing the rationale behind the chosen methodology and providing the necessary details for its successful implementation in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the pyrazine ring. The most common and industrially scalable method for pyrazine synthesis is the cyclocondensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

Based on this, two primary synthetic routes emerge:

-

Route A: Condensation of a 1,2-diaminocyclopentane derivative with a methyl-substituted 1,2-dicarbonyl compound.

-

Route B: Condensation of ethylenediamine with a methyl-substituted cyclopentane-1,2-dione derivative.

While both routes are theoretically sound, Route B offers a more direct and efficient pathway. This is primarily because the key starting material, 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene) , is a commercially available and widely used flavor ingredient. This α-hydroxy ketone can be readily condensed with ethylenediamine to form a dihydropyrazine intermediate, which can then be dehydrogenated to yield the final product.

This guide will therefore focus on the detailed execution of Route B.

Synthetic Pathway: From Cyclotene to this compound

The selected synthetic pathway is a two-step process:

-

Cyclocondensation: Reaction of 2-hydroxy-3-methyl-2-cyclopenten-1-one with ethylenediamine to form the dihydropyrazine intermediate.

-

Dehydrogenation: Aromatization of the dihydropyrazine intermediate to yield this compound.

Caption: Overall synthetic workflow.

Step 1: Synthesis of the Dihydropyrazine Intermediate via Cyclocondensation

The initial step involves the acid-catalyzed condensation of 2-hydroxy-3-methyl-2-cyclopenten-1-one with ethylenediamine. The α-hydroxy ketone functionality in cyclotene is in equilibrium with its tautomeric 1,2-dicarbonyl form, which readily reacts with the diamine.

Mechanism:

The reaction proceeds through a series of nucleophilic additions and dehydrations. The amino groups of ethylenediamine attack the carbonyl carbons of the diketone tautomer of cyclotene, forming a diimine intermediate. Subsequent intramolecular cyclization and tautomerization lead to the stable dihydropyrazine ring system.

Caption: Mechanism of cyclocondensation.

Experimental Protocol:

-

Materials:

-

2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene)

-

Ethylenediamine

-

Glacial Acetic Acid (Catalyst)

-

Ethanol (Solvent)

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-3-methyl-2-cyclopenten-1-one (1 equivalent) in ethanol.

-

Add ethylenediamine (1.1 equivalents) dropwise to the solution while stirring.

-

Add a catalytic amount of glacial acetic acid (approximately 5 mol%).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydropyrazine intermediate.

-

Step 2: Dehydrogenation to this compound

The final step is the aromatization of the dihydropyrazine intermediate. This is typically achieved through catalytic dehydrogenation. Two common and effective catalysts for this transformation are palladium on activated charcoal (Pd/C) and copper chromite.

Mechanism:

The dehydrogenation process involves the removal of two hydrogen atoms from the dihydropyrazine ring, leading to the formation of the aromatic pyrazine system. The catalyst facilitates this process by providing a surface for the reaction and lowering the activation energy.

Experimental Protocol (using Palladium on Carbon):

-

Materials:

-

Crude dihydropyrazine intermediate from Step 1

-

10% Palladium on Activated Charcoal (Pd/C)

-

Toluene or Xylene (Solvent)

-

Celite® (for filtration)

-

-

Procedure:

-

In a round-bottom flask, dissolve the crude dihydropyrazine intermediate in toluene or xylene.

-

Add 10% Pd/C (5-10 mol% of palladium) to the solution.

-

Heat the mixture to reflux and maintain for 8-12 hours. The reaction should be monitored by GC-MS for the disappearance of the intermediate and the formation of the product.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂ | [3][4] |

| Molecular Weight | 134.18 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 96-99 °C at 20 mmHg | |

| Density | 1.055 g/mL at 25 °C | |

| Refractive Index | n20/D 1.527 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 300 MHz): δ (ppm) 8.0-8.2 (m, 2H, pyrazine-H), 2.8-3.0 (m, 4H, -CH₂-CH₂-), 2.2-2.4 (m, 1H, -CH-), 1.3 (d, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 75 MHz): δ (ppm) 155-160 (pyrazine C), 140-145 (pyrazine C), 40-45 (-CH-), 30-35 (-CH₂-), 20-25 (-CH₂-), 15-20 (-CH₃).

-

Mass Spectrum (EI): m/z (%) 134 (M+, 100), 119, 106, 79, 52.

Safety and Handling

-

Ethylenediamine: Corrosive and a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium on Carbon: Flammable solid, especially when dry. Handle with care and avoid creating dust.

-

Solvents: Ethanol, ethyl acetate, toluene, and xylene are flammable. Use in a well-ventilated area away from ignition sources.

-

General Precautions: Always wear appropriate PPE in the laboratory. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide has outlined a reliable and efficient synthesis of this compound. The described two-step approach, commencing with the readily available 2-hydroxy-3-methyl-2-cyclopenten-1-one, provides a practical route for obtaining this valuable compound. By following the detailed protocols and adhering to the safety precautions, researchers can successfully synthesize and characterize this important heterocyclic molecule for its diverse applications in the flavor, fragrance, and pharmaceutical industries.

References

-

PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (2023, October 26). 1,2-Cyclopentanedione. In Wikipedia. Retrieved from [Link]

-

Gunda, P., & Kapdi, A. R. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. The Journal of Organic Chemistry, 83(15), 8449–8458. [Link]

-

Stahl, S. S. (2016). Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. Accounts of chemical research, 49(10), 2296–2307. [Link]

- Google Patents. (n.d.). Copper chromite catalyst and the process for producing it.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Potential of this compound in Pharmaceutical Research. Retrieved from [Link]

Sources

Unveiling the Molecular Architecture: A Spectroscopic Guide to 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, a heterocyclic compound of significant interest to the flavor, fragrance, and pharmaceutical industries. Known for its characteristic nutty and roasted aroma, this pyrazine derivative's molecular structure is elucidated here through a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's spectral properties.

Introduction

This compound (CAS No. 23747-48-0) is a volatile organic compound with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol .[1] Its structure, featuring a pyrazine ring fused to a cyclopentane ring with a methyl substituent, gives rise to its unique sensory properties and potential as a scaffold in medicinal chemistry.[2][3] Accurate interpretation of its spectroscopic data is paramount for quality control, structural confirmation, and exploring its applications in various scientific domains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data are crucial for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

Predicted assignments based on chemical structure:

-

Aromatic protons (pyrazine ring): Expected in the range of 8.0-8.5 ppm. Two signals, likely doublets or singlets depending on coupling.

-

Methine proton (cyclopentane ring, C5): Expected to be a multiplet, shifted downfield due to the adjacent nitrogen atoms and methyl group.

-

Methylene protons (cyclopentane ring, C6 & C7): Expected as multiplets in the aliphatic region (2.0-3.0 ppm).

-

Methyl protons (C5-CH₃): Expected as a doublet, coupled to the C5 proton, in the upfield region (1.0-1.5 ppm).

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data of this compound (Solvent: D₂O) [4]

| Chemical Shift (δ) ppm | Assignment |

| 166.800 | C=N (C4a, C7a) |

| 145.660 | C=C (C2 or C3) |

| 122.840 | C=C (C2 or C3) |

| 30.330 | CH₂ (C6 or C7) |

| 30.330 | CH₂ (C6 or C7) |

| 26.610 | CH (C5) |

| 18.730 | CH₃ |

Note: Specific assignments for the pyrazine ring carbons and cyclopentane methylene carbons may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocol: NMR Data Acquisition

The following provides a generalized, yet robust, protocol for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or D₂O as reported[4]) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

While a specific experimental spectrum for this compound was not located, the expected characteristic absorption bands can be predicted based on its molecular structure.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3150 | C-H stretch | Aromatic (pyrazine ring) |

| 2850-3000 | C-H stretch | Aliphatic (cyclopentane & methyl) |

| 1580-1620 | C=N stretch | Pyrazine ring |

| 1450-1500 | C=C stretch | Pyrazine ring |

| 1370-1470 | C-H bend | Aliphatic |

| 800-900 | C-H out-of-plane bend | Aromatic (pyrazine ring) |

Experimental Protocol: FTIR Data Acquisition

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure complete coverage of the crystal.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[5]

Molecular Ion Peak:

-

The molecular ion peak (M⁺) is expected at m/z 134 , corresponding to the molecular weight of the compound.

Key Fragmentation Peaks: The fragmentation pattern provides a "fingerprint" for the molecule. Common fragmentation pathways for alkylpyrazines involve the loss of the alkyl substituent and ring fragmentation.

-

m/z 119: Loss of a methyl group ([M-15]⁺). This is a very common and often prominent fragment for methyl-substituted aromatic compounds.

-

m/z 105: Further fragmentation of the ring structure.

-

m/z 79 & 52: Characteristic fragments of the pyrazine ring.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like this compound, as it separates the compound from a mixture before MS analysis.[6]

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of the spectroscopic analyses described.

Caption: General workflow for spectroscopic analysis.

Caption: Logic flow for structural elucidation.

Conclusion

The combined spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating profile for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while the mass spectrum validates the molecular weight and offers insight into the molecule's stability and fragmentation patterns. Although an experimental IR spectrum was not available, the predicted absorption bands are consistent with the known functional groups. This detailed guide serves as an authoritative reference for the spectroscopic characterization of this important flavor and pharmaceutical building block.

References

- Chem-Impex. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Potential of this compound in Pharmaceutical Research.

- FooDB. (2010, April 8). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144).

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- NIST. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. In NIST Chemistry WebBook.

- Sci-Hub. (n.d.). 13C NMR spectra of alkyl- and phenylpyrazines and their N-oxides.

- NIST. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. In NIST Chemistry WebBook.

- PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine.

- SIELC Technologies. (2018, May 16). 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine.

- ResearchGate. (n.d.). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices.

- Course Hero. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.

- The Royal Society Publishing. (n.d.). Good quantification practices of flavours and fragrances by mass spectrometry.

- Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- S.I.S. (n.d.). GCMS Inlet for Detection and Characterization of “Aroma Significant Compounds” in Foods and Beverages.

- Research and Reviews. (n.d.). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry.

- NanoQAM. (n.d.). Nuclear magnetic resonance spectroscopy.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy.

- MDPI. (2024, February 26). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach.

- Course Hero. (n.d.). 3 - Supporting Information.

- Sigma-Aldrich. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopenta b pyrazine = 97 , FG 23747-48-0.

- University of Regensburg. (n.d.). Chemical shifts.

- YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns.

- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0146667).

- NIST. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. In NIST Chemistry WebBook.

- University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf.

Sources

- 1. 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine | C8H10N2 | CID 32065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. PhytoBank: 13C NMR Spectrum (PHY0146667) [phytobank.ca]

- 5. 5H-5-Methyl-6,7-dihydrocyclopentapyrazine [webbook.nist.gov]

- 6. rroij.com [rroij.com]

A Technical Guide to the Physicochemical Properties of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, also identified by its CAS Number 23747-48-0, is a heterocyclic compound of significant interest in multiple scientific domains.[1] While it is well-established in the flavor and fragrance industry for its characteristic nutty and roasted aroma profile, its molecular architecture presents intriguing possibilities for pharmaceutical research.[1][2] As with any compound under investigation for advanced applications, a thorough understanding of its fundamental physical properties is a prerequisite for successful synthesis, purification, formulation, and quality control.

This technical guide provides an in-depth analysis of two core physical properties of this compound: its boiling point and density. We will not only present the available data but also delve into the causality behind experimental choices for their determination, offering field-proven protocols that ensure data integrity and reproducibility.

Core Physicochemical Properties

The physical characteristics of a compound are dictated by its molecular structure—in this case, a pyrazine ring fused with a cyclopentane ring, featuring a methyl group. These properties are critical for predicting its behavior in various chemical processes.

Data Summary

The key physical properties of this compound are summarized below.

| Property | Value | Conditions |

| CAS Number | 23747-48-0 | N/A |

| Molecular Formula | C₈H₁₀N₂ | N/A |

| Molecular Weight | 134.18 g/mol | N/A |

| Appearance | Colorless to slightly yellow liquid | Room Temperature |

| Boiling Point | 199-201 °C | 760 mmHg (Atmospheric Pressure)[1][3] |

| 96-99 °C | 20 mmHg (Reduced Pressure)[3][4] | |

| Density | 1.055 g/mL | 25 °C[4] |

| 1.043 - 1.059 g/mL | 25 °C[3][5] |

Boiling Point Analysis

The boiling point is a fundamental property that informs purification strategies. The data presents two distinct values: a high boiling point at atmospheric pressure (approximately 200 °C) and a significantly lower boiling point at reduced pressure (approximately 97 °C at 20 mmHg).[1][3][4]

This substantial difference is a critical consideration for laboratory practice. Heating an organic compound to temperatures around 200 °C can risk thermal decomposition, leading to impurities and reduced yield. Therefore, for a compound like this compound, vacuum distillation is the authoritative and recommended method for purification. This technique allows the compound to boil at a much lower temperature, preserving its molecular integrity. The consistent reporting of the boiling point at 20 mmHg across multiple sources underscores its common use in purification protocols.[3][4]

Density Analysis

Density is a crucial parameter for process chemistry, formulation development, and quality assurance. The reported density for this compound is consistently around 1.055 g/mL at 25 °C.[4] This indicates that it is slightly denser than water. The narrow range of reported values (1.043 to 1.059 g/mL) suggests good agreement across different analytical sources.[3][5]

It is imperative to control and report the temperature during density measurement, as density is temperature-dependent. The standard of 25 °C provides a reliable benchmark for comparing results and ensuring material consistency.

Standard Operating Procedures for Property Determination

The following protocols describe self-validating systems for the accurate determination of boiling point and density. The causality behind the choice of methodology and specific steps is explained to ensure scientific rigor.

Protocol for Boiling Point Determination (via Vacuum Distillation)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the system. By reducing the system pressure with a vacuum pump, the boiling point is lowered. This protocol is designed to determine the boiling point at a precisely controlled reduced pressure.

Methodology:

-

Apparatus Setup:

-

Assemble a standard vacuum distillation apparatus using a round-bottom flask, a short-path distillation head with a thermometer adapter, a condenser, a receiving flask, and a vacuum adapter.

-

Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.

-

Connect the apparatus to a vacuum pump via a cold trap. Crucially, a manometer must be connected between the trap and the apparatus to accurately measure the system pressure.

-

-

Sample Preparation:

-

Charge the round-bottom flask with this compound, filling it to no more than two-thirds of its volume.

-

-

Procedure:

-

Begin stirring and turn on the cooling fluid for the condenser.

-

Slowly and carefully apply the vacuum, allowing the system pressure to stabilize at the target pressure (e.g., 20 mmHg).

-

Once the pressure is stable, begin gently heating the flask using a heating mantle.

-

Observe the temperature as the liquid begins to boil and a steady reflux of condensate is established in the distillation head.

-

The boiling point is the temperature at which a consistent stream of distillate is collected in the receiving flask, and the thermometer reading remains stable.

-

Record both the stable temperature reading and the precise pressure from the manometer.

-

-

System Validation:

-

The stability of both the temperature and pressure readings is the primary indicator of a valid measurement. Fluctuations indicate an unsteady state or a leak in the system.

-

After measurement, release the vacuum before turning off the heat to prevent bumping of the hot liquid.

-

Protocol for Density Determination (via Pycnometry)

Principle: Pycnometry is a highly accurate method for determining the density of a liquid. It relies on a glass flask with a precisely known volume (a pycnometer) and an analytical balance for accurate mass measurements.

Methodology:

-

Apparatus and Sample Preparation:

-

Thoroughly clean and dry a pycnometer of appropriate size.

-

Place the sample of this compound and the pycnometer in a constant temperature water bath set to 25.0 °C. Allow at least 20 minutes for thermal equilibrium.

-

-

Procedure:

-

Step 1: Mass of Empty Pycnometer. Weigh the clean, dry, and empty pycnometer on an analytical balance. Record this mass as m₁.

-

Step 2: Mass of Pycnometer with Water. Fill the pycnometer with deionized water that has been equilibrated to 25.0 °C. Insert the stopper carefully, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it. Record this mass as m₂.

-

Step 3: Mass of Pycnometer with Sample. Empty and thoroughly dry the pycnometer. Fill it with the thermally equilibrated this compound. Insert the stopper, dry the exterior, and weigh it. Record this mass as m₃.

-

-

Calculation and Validation:

-

Volume of Pycnometer (V): Calculate the precise volume of the pycnometer using the known density of water (ρ_water) at 25.0 °C (0.997047 g/mL).

-

V = (m₂ - m₁) / ρ_water

-

-

Density of Sample (ρ_sample): Calculate the density of the sample.

-

ρ_sample = (m₃ - m₁) / V

-

-

This three-step process is self-validating. By first calibrating the pycnometer's volume with a standard (water), the accuracy of the final sample density measurement is significantly enhanced. Performing the measurement in triplicate is recommended to ensure precision.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties discussed.

Caption: Workflow for determining the physical properties of a liquid sample.

Conclusion

The accurate characterization of this compound is essential for its application in both academic research and industrial development. Its boiling point of approximately 200 °C at atmospheric pressure necessitates the use of vacuum distillation for purification to prevent thermal degradation. Its density, consistently reported around 1.055 g/mL at 25 °C, serves as a reliable specification for quality control. By employing standardized and validated protocols, such as those detailed in this guide, researchers and scientists can ensure the integrity of their materials and the reproducibility of their results, paving the way for further innovation.

References

Sources

An In-depth Technical Guide on the Olfactory Properties of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, a heterocyclic aromatic compound, is a significant contributor to the desirable nutty and roasted aromas of many thermally processed foods. This technical guide provides a comprehensive overview of its olfactory properties, chemical synthesis, analytical characterization, and the molecular mechanisms underlying its perception. The document delves into its natural occurrence, particularly in roasted coffee, and its formation via the Maillard reaction. Detailed protocols for its synthesis and analytical characterization using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are presented. Furthermore, this guide explores the interaction of this potent odorant with the human olfactory receptor OR5K1, providing insights for researchers in the fields of flavor science, sensory perception, and pharmacology. Safety and regulatory aspects, including its FEMA GRAS status, are also discussed to provide a complete profile for its application in food and potentially pharmaceutical contexts.

Introduction

This compound (FEMA# 3306, CAS# 23747-48-0) is a key aroma compound valued for its powerful and diffusive nutty, roasted, and earthy sensory profile.[1] It belongs to the class of alkylpyrazines, which are renowned for their low odor thresholds and significant impact on the flavor of a wide array of food products, including coffee, baked goods, and nuts.[1][2] Beyond its role in the flavor and fragrance industry, its unique heterocyclic structure makes it a person of interest as a potential building block in pharmaceutical research and development.[3] This guide aims to provide a detailed technical understanding of this compound for scientists and researchers, covering its sensory characteristics, chemical properties, formation, analysis, and the biological basis of its perception.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂ | [4] |

| Molecular Weight | 134.18 g/mol | [4] |

| CAS Number | 23747-48-0 | [4] |

| FEMA Number | 3306 | [4] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Boiling Point | 96-99 °C at 20 mmHg | [4] |

| Density | 1.055 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.527 | [4] |

| Solubility | Predicted water solubility: 46 g/L | [5] |

Olfactory Profile and Sensory Perception

The defining characteristic of this compound is its potent and complex aroma. Its olfactory profile is predominantly characterized by the following notes:

-

Primary Notes: Roasted, nutty (specifically hazelnut and peanut), and earthy.[3][6]

-

Secondary Notes: Toasted, coffee, and popcorn nuances with savory undertones.[1]

The perception of these aromas is concentration-dependent. At lower concentrations, the pleasant nutty and roasted characteristics are more prominent. This compound is known for its unusual strength and relative heat stability, making it a valuable component in many flavor formulations.[7]

Mechanism of Odor Perception: The Role of OR5K1

The detection of alkylpyrazines, including this compound, is mediated by specific olfactory receptors in the nasal cavity. Research has identified the human olfactory receptor OR5K1 as a specialized G-protein coupled receptor (GPCR) that is highly responsive to pyrazine-based key food odorants.[7] The binding of pyrazine molecules to OR5K1 initiates an intracellular signaling cascade, which is then transmitted to the olfactory bulb in the brain, resulting in the perception of the characteristic nutty and roasted aroma. The specificity of this receptor for alkylpyrazines highlights the co-evolution of our sensory systems with the chemical compounds generated during the cooking of food.

The following diagram illustrates the simplified signaling pathway of pyrazine perception:

Natural Occurrence and Formation

This compound is a natural product of the Maillard reaction , a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures.[1] This reaction is responsible for the characteristic color and flavor of a wide variety of cooked foods.

Presence in Roasted Coffee

This compound is a quantitatively significant and impactful component of roasted coffee beans.[7] While specific concentrations can vary depending on the coffee variety, origin, and roasting conditions, it is consistently identified in analyses of Arabica coffee volatiles.[8] The roasting process provides the necessary thermal energy to drive the Maillard reaction, leading to the formation of a complex mixture of aroma compounds, including this compound.

Maillard Reaction Pathway

The formation of alkylpyrazines through the Maillard reaction is a complex process. A plausible pathway for the formation of this compound involves the reaction of a dicarbonyl compound (such as pyruvaldehyde, derived from sugar degradation) with a diamine. In this case, the likely diamine precursor is 1,2-diaminocyclopentane, which can be formed from the reaction of proline (an amino acid abundant in green coffee beans) with other Maillard reaction intermediates.

The proposed formation pathway is outlined in the diagram below:

Chemical Synthesis and Analysis

For research and industrial applications, this compound is typically prepared via chemical synthesis.

Synthesis Protocol

A common method for the synthesis of alkylpyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The following is a representative protocol for the synthesis of this compound:

Reaction: Condensation of 1,2-diaminocyclopentane with pyruvaldehyde.

Materials:

-

1,2-Diaminocyclopentane

-

Pyruvaldehyde (methylglyoxal)

-

Ethanol (or other suitable solvent)

-

Sodium hydroxide (for pH adjustment)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve 1,2-diaminocyclopentane in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add an equimolar amount of pyruvaldehyde to the solution while stirring.

-

Adjust the pH of the reaction mixture to approximately 8-9 with a dilute solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

The following diagram outlines the general workflow for the synthesis and purification:

Analytical Characterization

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound in complex mixtures such as food extracts. The mass spectrum of this compound is available in the NIST Chemistry WebBook and serves as a reference for its identification.[9]

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine-H | 8.0 - 8.2 | Singlet |

| Pyrazine-H | 8.0 - 8.2 | Singlet |

| CH (cyclopentyl) | 3.0 - 3.3 | Multiplet |

| CH₂ (cyclopentyl) | 2.8 - 3.0 | Multiplet |

| CH₂ (cyclopentyl) | 1.9 - 2.2 | Multiplet |

| CH₃ | 1.2 - 1.4 | Doublet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C (pyrazine) | 142 - 145 |

| C (pyrazine) | 142 - 145 |

| C (pyrazine, quat.) | 150 - 155 |

| C (pyrazine, quat.) | 150 - 155 |

| CH (cyclopentyl) | 35 - 40 |

| CH₂ (cyclopentyl) | 30 - 35 |

| CH₂ (cyclopentyl) | 20 - 25 |

| CH₃ | 15 - 20 |

Applications

Flavor and Fragrance Industry

The primary application of this compound is as a flavoring agent in a wide variety of food products to impart or enhance nutty and roasted notes.[3] It is used in confectionery, meat products, desserts, chewing gum, and beverages at parts-per-million (ppm) levels.[6] In the fragrance industry, it is used to create gourmand aromas such as chocolate, as well as nutty and smoky accords.[1]

Pharmaceutical Research

The heterocyclic pyrazine ring is a common scaffold in many biologically active molecules. As such, this compound is being explored as a versatile building block for the synthesis of novel pharmaceutical agents.[3] Its structure can be chemically modified to create new compounds with potential therapeutic activities, such as antibacterial or anti-inflammatory properties.

Safety and Regulatory Information

This compound has been evaluated by the Flavor and Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring substance.[4][14] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[14] A Safety Data Sheet (SDS) is available from chemical suppliers and provides detailed information on its handling, storage, and potential hazards.[15]

Conclusion

This compound is a potent and versatile aroma compound with a significant impact on the sensory profile of many food products. Its characteristic nutty and roasted notes are a result of its formation through the Maillard reaction during thermal processing. A thorough understanding of its chemical properties, synthesis, and the molecular mechanisms of its perception, particularly its interaction with the olfactory receptor OR5K1, is crucial for its effective application in the flavor industry and for exploring its potential in pharmaceutical research. This technical guide provides a solid foundation of knowledge for researchers and scientists working with this important heterocyclic compound.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Nutty and Roasted Flavors: Exploring Pyrazine Chemistry. Retrieved from [Link]

-

SCA. (2025). Savoring Depth: Exploring Nutty, Cocoa, and Spiced Notes from the SCA Flavor Wheel. Retrieved from [Link]

-

ResearchGate. (n.d.). Microbial Productıon of Pyrazines (Nutty and Roasted Flavors). Retrieved from [Link]

-

Chem-Impex. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine. Retrieved from [Link]

-

El-Sayed, S. T., et al. (2022). Optimization of the production of roasted-nutty aroma by a newly isolated fungus Tolypocladium inflatum SRH81 and impact of encapsulation on its quality. Scientific Reports, 12(1), 20296. [Link]

-

Supporting Information. (n.d.). General experimental information. Retrieved from [Link]

-

Giampieri, F., et al. (2023). Volatile Compounds in Green and Roasted Arabica Specialty Coffee: Discrimination of Origins, Post-Harvesting Processes, and Roasting Level. Foods, 12(3), 486. [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0146667). Retrieved from [Link]

-

Synerzine. (2018). SAFETY DATA SHEET 5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl-. Retrieved from [Link]

-

NIST. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0146667). Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). nutty pyrazine 5-methyl-6,7-dihydro-5H-cyclopentapyrazine. Retrieved from [Link]

-

International Journal of Food Science and Nutrition. (2023). Coffee volatile compounds. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Caporaso, N., et al. (2018). Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS. Food Research International, 108, 513-525. [Link]

-

National Center for Biotechnology Information. (2018). Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Odor Threshold of Some Pyrazines. Retrieved from [Link]

-

Philippine Journal of Science. (n.d.). Effect of Origin, Temperature, and Roasting Time on the Volatile Compounds of Arabica Coffee (Coffea arabica): a Meta-analysis Study. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. escondidospecialtycoffee.com [escondidospecialtycoffee.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144) - FooDB [foodb.ca]

- 6. nutty pyrazine [thegoodscentscompany.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Volatile Compounds in Green and Roasted Arabica Specialty Coffee: Discrimination of Origins, Post-Harvesting Processes, and Roasting Level - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5H-5-Methyl-6,7-dihydrocyclopentapyrazine [webbook.nist.gov]

- 10. PhytoBank: 13C NMR Spectrum (PHY0146667) [phytobank.ca]

- 11. PhytoBank: 1H NMR Spectrum (PHY0146667) [phytobank.ca]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine | C8H10N2 | CID 32065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. synerzine.com [synerzine.com]

A Technical Guide to the Solubility of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine. It is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance, and organic chemistry who require a deeper understanding of this compound's behavior in various solvent systems. This document amalgamates known physicochemical properties with field-proven methodologies for solubility determination, offering both theoretical grounding and practical experimental guidance.

Introduction: The Significance of this compound

This compound, a heterocyclic compound, is a noteworthy molecule with diverse applications.[1] It is recognized for its distinct nutty, roasted aroma, making it a valuable component in the flavor and fragrance industry.[1][2][3] Beyond its sensory applications, this pyrazine derivative is also gaining attention in pharmaceutical research as a potential building block for the synthesis of novel bioactive compounds.[1][4] Understanding its solubility is paramount for its effective use, whether in formulating a new flavor profile, designing a synthetic route for a pharmaceutical intermediate, or conducting toxicological studies. Solubility dictates the choice of reaction media, purification methods, and formulation strategies.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[5][6]

Molecular Structure and Properties of this compound:

-

Structure: A pyrazine ring fused with a cyclopentane ring, with a methyl group on the cyclopentane ring.

-

Polarity: The presence of two nitrogen atoms in the pyrazine ring introduces polarity and hydrogen bond accepting capabilities.[9] However, the fused cyclopentane ring and the methyl group contribute to its non-polar character. This amphiphilic nature suggests it will have varied solubility across a range of solvents.

-

Physical State: It is typically a colorless to light yellow or amber liquid.[1][2][7]

These properties suggest that this compound will exhibit moderate polarity. The nitrogen atoms can interact with protic solvents through hydrogen bonding, while the hydrocarbon portion will favor interactions with non-polar organic solvents.

Solubility Profile: A Summary of Available Data

| Solvent | Type | Reported/Predicted Solubility |

| Water | Polar Protic | Slightly soluble[3][7][10][11], Insoluble[2][12]. A predicted value is 46 g/L[9]. The conflicting reports highlight the need for experimental verification. |

| Ethanol | Polar Protic | Miscible at room temperature[7], Soluble[10][11]. |

| Propylene Glycol | Polar Protic | Soluble[7]. |

| Oils | Non-polar | Soluble[7]. |

| Organic Solvents | General | Soluble[7]. This general statement implies solubility in common non-polar and moderately polar organic solvents. |

The data indicates good solubility in alcohols and non-polar media, with limited and somewhat contradictory information regarding its solubility in water. For researchers, this necessitates a robust and reliable method to experimentally determine solubility in their specific solvents of interest.

Experimental Protocol for Solubility Determination

Given the scarcity of quantitative data, a standardized experimental approach is crucial. The following protocol provides a reliable method for determining the solubility of this compound. This method is based on the isothermal shake-flask method, a gold standard for solubility measurements.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer or shaker bath

-

Temperature-controlled incubator or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the concentration of the compound in the saturated solution from the calibration curve, accounting for the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Interpretation and Expected Solubility Behavior

Based on its molecular structure, the solubility of this compound can be predicted to follow certain trends:

-

High Solubility in Aprotic Polar Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) are expected to be good solvents due to dipole-dipole interactions.

-

High Solubility in Protic Solvents: Alcohols such as ethanol and methanol should be effective at dissolving the compound due to their ability to hydrogen bond with the nitrogen atoms.[7][10][11]

-

Good Solubility in Non-Polar Solvents: The hydrocarbon framework suggests good solubility in solvents like toluene, hexane, and diethyl ether through van der Waals forces.

-

Limited Solubility in Water: The presence of a significant non-polar hydrocarbon portion is likely to limit its solubility in water, despite the presence of polar nitrogen atoms.[2][7][12]

Conclusion

This compound is a compound of growing interest in both the flavor and pharmaceutical industries. While detailed quantitative solubility data remains sparse, its physicochemical properties provide a solid basis for predicting its behavior in various organic solvents. For precise applications, the experimental protocol outlined in this guide offers a robust framework for determining its solubility. This understanding is a critical prerequisite for the successful application of this versatile molecule in research and development.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. [Link]

-

FooDB. (2010). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). [Link]

-

Cheméo. (n.d.). Chemical Properties of 5H-5-Methyl-6,7-dihydrocyclopentapyrazine (CAS 23747-48-0). [Link]

-

Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. (n.d.). Maple Lactone Pyrazine CAS 23747-48-0. [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

The Good Scents Company. (n.d.). nutty pyrazine 5-methyl-6,7-dihydro-5H-cyclopentapyrazine. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of this compound in Pharmaceutical Research. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6,7-Dihydro-5-methyl-5(H)-cyclopentapyrazine | 23747-48-0 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine | C8H10N2 | CID 32065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5H-5-Methyl-6,7-dihydrocyclopenta b pyrazine = 97 , FG 23747-48-0 [sigmaaldrich.com]

- 9. Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144) - FooDB [foodb.ca]

- 10. chemicalbull.com [chemicalbull.com]

- 11. nutty pyrazine [thegoodscentscompany.com]

- 12. Maple Lactone Pyrazine CAS 23747-48-0 [homesunshinepharma.com]

An In-depth Technical Guide to 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: From Discovery in Roasted Coffee to Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine. First identified as a key volatile constituent of roasted coffee, this heterocyclic compound has garnered significant interest for its potent sensory properties and potential applications in pharmaceutical research. This document delves into the seminal research that led to its discovery, outlines the classical synthetic methodologies, and offers insights into its chemical significance.

Introduction: The Aromatic World of Cyclopentapyrazines